molecular formula C11H12N2O5 B571485 Acetamido(4-nitrophenyl)methyl acetate CAS No. 122129-89-9

Acetamido(4-nitrophenyl)methyl acetate

Cat. No.: B571485
CAS No.: 122129-89-9
M. Wt: 252.226
InChI Key: DDRCFMPJKMEIJH-UHFFFAOYSA-N
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Description

Acetamido(4-nitrophenyl)methyl acetate (IUPAC name: 4-Acetamido-3-nitrophenyl acetate, CAS: 2243-69-8) is a nitro-substituted phenyl derivative with an acetamido group at the 4-position and an acetyloxy group at the 3-position . It crystallizes in a monoclinic system (space group C2/c) with unit cell parameters $a = 24.859 \, \text{Å}$, $b = 4.706 \, \text{Å}$, $c = 19.773 \, \text{Å}$, and $\beta = 108.67^\circ$ . The compound serves as a key intermediate in synthesizing 3,4-diaminophenol, a precursor for antiparasitic agents like luxabendazole . Its molecular structure features intramolecular hydrogen bonds (N–H···O and O–H···O) that stabilize the crystal lattice .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Acetamido(4-nitrophenyl)methyl acetate, and how can purity be maximized?

  • Methodological Answer : The compound is synthesized via nitration and acetylation of 4-aminophenol. Fuming nitric acid introduces the nitro group, followed by acetylation with acetic anhydride. Crystallization in ethanol at room temperature over 48 hours yields high-purity crystals (≥98% purity by HPLC). Key steps include controlled temperature during nitration (0–5°C) to avoid over-oxidation and stoichiometric acetic anhydride for complete acetylation .

Q. How can X-ray crystallography and NMR spectroscopy validate the molecular structure?

  • Methodological Answer : X-ray crystallography confirms the spatial arrangement of functional groups. Single-crystal diffraction data (e.g., CCDC deposition) refine bond lengths and angles, particularly the acetamido and nitro group orientations. For NMR, 1H^1H and 13C^{13}C spectra identify proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm, methyl groups at δ 2.1–2.3 ppm). Discrepancies in NOE correlations may require DFT calculations to resolve .

Advanced Research Questions

Q. How do steric and electronic effects govern the reactivity of acetamido and nitro groups in cross-coupling reactions?

  • Methodological Answer : The nitro group’s electron-withdrawing nature activates the phenyl ring for nucleophilic substitution but creates steric hindrance. Computational studies (e.g., DFT) model transition states to predict regioselectivity. For example, Suzuki-Miyaura coupling with Pd catalysts requires bulky ligands (e.g., SPhos) to mitigate steric clashes. Kinetic experiments under varying temperatures and catalysts quantify activation barriers .

Q. What strategies resolve contradictions between computational spectral predictions and experimental data?

  • Methodological Answer : Discrepancies in IR or NMR spectra often arise from solvent effects or crystal packing. Hybrid QM/MM simulations incorporating solvent models (e.g., PCM for ethanol) improve agreement. For crystallographic disagreements, Hirshfeld surface analysis evaluates intermolecular interactions (e.g., hydrogen bonds) that distort bond angles in the solid state .

Q. How can this compound be optimized for prodrug systems in targeted therapies?

  • Methodological Answer : The nitro group facilitates enzymatic reduction in hypoxic tumor environments. Conjugation via a self-immolative linker (e.g., Val-Cit-PAB) enables controlled drug release. Stability studies in plasma (pH 7.4 vs. 5.5) assess linker cleavage rates. Fluorescence tagging (e.g., Mal-PhAc) tracks cellular uptake via confocal microscopy .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
4-Acetamido-3-nitrophenyl acetate C${10}$H${10}$N$2$O$5$ 238.20 Acetamido, nitro, acetyloxy Intermediate for antiparasitic drugs
Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives Variable ~300–350 (estimated) Formylphenoxy, acetamido, ester Acetylcholinesterase inhibitors
Pleuromutilin analogue Z33 C${47}$H${52}$N${10}$O$6$S$_2$ 949.12 (estimated) 4-Nitrophenyl, triazole, thioacetyl Antibacterial agent (MRSA-targeting)
Methyl 5-(2-(3-(4-nitrophenyl)ureido)acetamido)-1H-indole-3-carboxylate (4i) C${19}$H${17}$N$5$O$6$ 412.37 Nitrophenyl, ureido, indole Enhancer of arginine methylation

Key Observations :

  • The target compound lacks the formylphenoxy and indole moieties present in the acetylcholinesterase inhibitors (e.g., compound 4i ), which are critical for binding to the enzyme’s active site.
  • Unlike the pleuromutilin analogue Z33 , which incorporates a triazole-thioacetyl linker for enhanced bioavailability, the target compound’s simpler structure prioritizes synthetic utility over direct antimicrobial activity.
  • The nitro group in all compounds contributes to electron-withdrawing effects, stabilizing intermediates in synthesis or enhancing ligand-receptor interactions in bioactive molecules .

Acetylcholinesterase Inhibition

Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives (e.g., compounds 4b and 4i) exhibit IC${50}$ values < 1 μM against acetylcholinesterase, outperforming galanthamine (IC${50}$ = 2.1 μM) . Their activity is attributed to the formylphenoxy group, which mimics the acetylcholine substrate.

Antibacterial Activity

Pleuromutilin analogue Z33 demonstrates potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 0.25 μg/mL . The 4-nitrophenyl-piperazine-triazole scaffold enhances membrane penetration and target binding (50S ribosomal subunit).

Metabolic and Toxicity Profiles

  • Compound 4i (arginine methylation enhancer) shows low acute oral toxicity (LD$_{50}$ > 2000 mg/kg in mice) due to its indole-carboxylate structure, which improves metabolic stability .

Properties

CAS No.

122129-89-9

Molecular Formula

C11H12N2O5

Molecular Weight

252.226

IUPAC Name

[acetamido-(4-nitrophenyl)methyl] acetate

InChI

InChI=1S/C11H12N2O5/c1-7(14)12-11(18-8(2)15)9-3-5-10(6-4-9)13(16)17/h3-6,11H,1-2H3,(H,12,14)

InChI Key

DDRCFMPJKMEIJH-UHFFFAOYSA-N

SMILES

CC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C

Synonyms

N-[(Acetyloxy)(4-nitrophenyl)methyl]acetamide

Origin of Product

United States

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